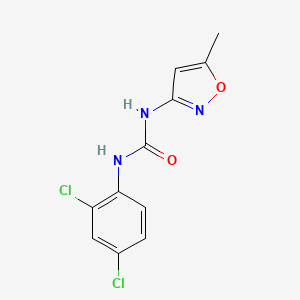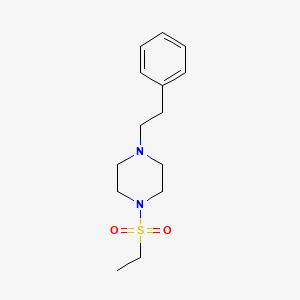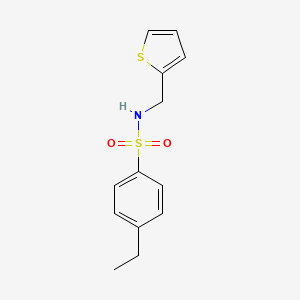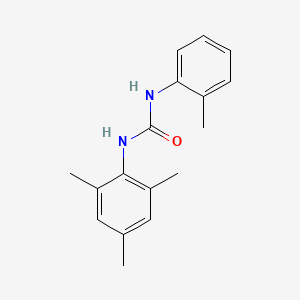
N-(2,4-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea, commonly known as Diuron, is a herbicide that is widely used in agriculture to control weeds. It belongs to the family of urea herbicides and has been used for more than 50 years. Diuron is known for its effectiveness in controlling a wide range of weeds, including annual grasses and broadleaf weeds.
Mécanisme D'action
Diuron acts by inhibiting photosynthesis in plants. It binds to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This results in the disruption of the electron transport chain and a decrease in ATP production, leading to the death of the plant.
Biochemical and Physiological Effects:
Diuron has been found to have negative effects on the growth and development of plants. It inhibits the growth of roots and shoots, reduces chlorophyll content, and decreases the production of carbohydrates. Diuron has also been found to have negative effects on the soil microorganisms, which can affect the nutrient cycling and soil fertility.
Avantages Et Limitations Des Expériences En Laboratoire
Diuron is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. It is easy to use and has a high degree of efficacy against a wide range of weeds. However, Diuron has some limitations in laboratory experiments. It is toxic to some plant species, which can affect the interpretation of the results. Diuron also has a long half-life in the soil, which can affect the growth of subsequent crops.
Orientations Futures
There are several future directions for the research on Diuron. One area of research is to study the effects of Diuron on non-target organisms, such as aquatic plants and animals. Another area of research is to develop new herbicides that are more effective and have fewer negative effects on the environment. Additionally, there is a need for research on the development of sustainable agriculture practices that minimize the use of herbicides.
Conclusion:
In conclusion, Diuron is a widely used herbicide that has been extensively studied for its herbicidal properties. It inhibits photosynthesis in plants by disrupting the electron transport chain, leading to the death of the plant. Diuron has negative effects on the growth and development of plants and soil microorganisms. It is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. There are several future directions for research on Diuron, including the study of non-target organisms and the development of sustainable agriculture practices.
Applications De Recherche Scientifique
Diuron has been extensively studied for its herbicidal properties. It is used in research to study the effects of herbicides on plant growth and development. Diuron has been found to inhibit photosynthesis in plants by interfering with the electron transport chain. This results in a decrease in the production of ATP, which is essential for plant growth.
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-6-4-10(16-18-6)15-11(17)14-9-3-2-7(12)5-8(9)13/h2-5H,1H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCIHUSZZJAKTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3,4-difluorophenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B4421636.png)
![3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4421641.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,6-dihydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4421644.png)



![N-[4-({[(2-ethylphenyl)amino]carbonyl}amino)phenyl]-N-methylacetamide](/img/structure/B4421674.png)

![4-fluoro-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B4421706.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4421720.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4421725.png)

